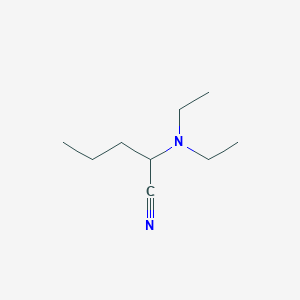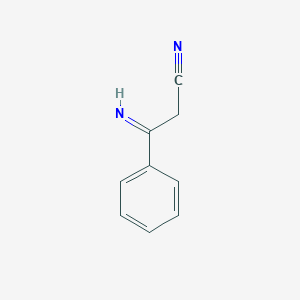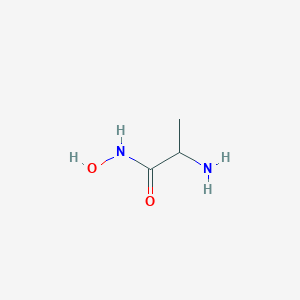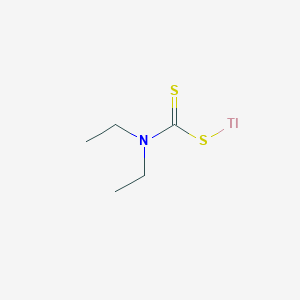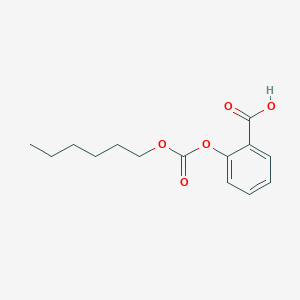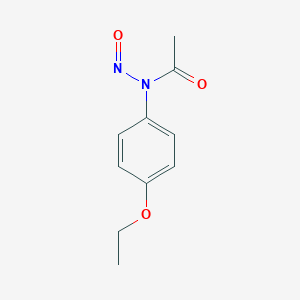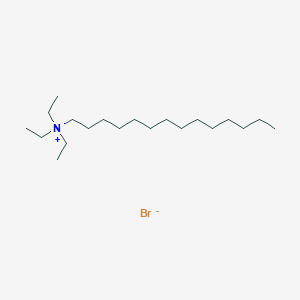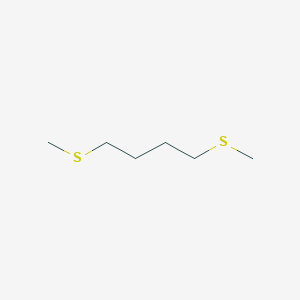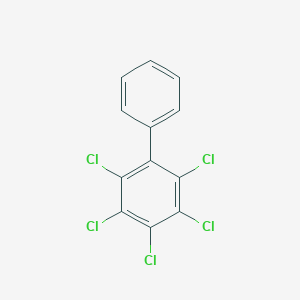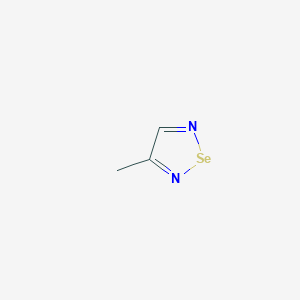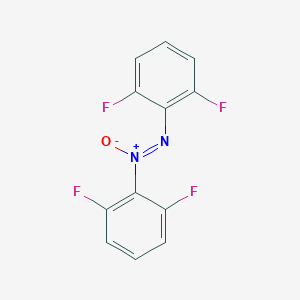
(Z)-1,2-Bis(2,6-difluorophenyl)diazene 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1,2-Bis(2,6-difluorophenyl)diazene 1-oxide is an organic compound with the molecular formula C₁₂H₆F₄N₂O and a molecular weight of 270.1825 g/mol . This compound is characterized by the presence of two 2,6-difluorophenyl groups attached to a diazene (N=N) moiety, with an additional oxygen atom bonded to one of the nitrogen atoms, forming an N-oxide structure .
Méthodes De Préparation
The synthesis of diazene, bis(2,6-difluorophenyl)-, 1-oxide typically involves the reaction of 2,6-difluoroaniline with nitrosyl chloride to form the corresponding diazonium salt. This intermediate is then reacted with a suitable nucleophile, such as sodium azide, to form the diazene compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
(Z)-1,2-Bis(2,6-difluorophenyl)diazene 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) for reduction and oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Z)-1,2-Bis(2,6-difluorophenyl)diazene 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and interactions with biological macromolecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its effects on various biological pathways.
Mécanisme D'action
The mechanism of action of diazene, bis(2,6-difluorophenyl)-, 1-oxide involves its interaction with molecular targets through its N-oxide group. This group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The molecular pathways involved often include electron transfer processes and the formation of reactive intermediates .
Comparaison Avec Des Composés Similaires
(Z)-1,2-Bis(2,6-difluorophenyl)diazene 1-oxide can be compared with other similar compounds such as:
Diazene, bis(2,4-difluorophenyl)-, 1-oxide: Similar structure but with different fluorine substitution patterns, leading to variations in reactivity and applications.
Diazene, bis(2,6-dichlorophenyl)-, 1-oxide:
Diazene, bis(2,6-dimethylphenyl)-, 1-oxide: The presence of methyl groups instead of fluorine atoms significantly alters the compound’s physical and chemical characteristics.
These comparisons highlight the uniqueness of diazene, bis(2,6-difluorophenyl)-, 1-oxide in terms of its specific reactivity and applications.
Propriétés
Numéro CAS |
19064-25-6 |
|---|---|
Formule moléculaire |
C12H6F4N2O |
Poids moléculaire |
270.18 g/mol |
Nom IUPAC |
(2,6-difluorophenyl)-(2,6-difluorophenyl)imino-oxidoazanium |
InChI |
InChI=1S/C12H6F4N2O/c13-7-3-1-4-8(14)11(7)17-18(19)12-9(15)5-2-6-10(12)16/h1-6H |
Clé InChI |
GPBUEPLVTZPBJK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)N=[N+](C2=C(C=CC=C2F)F)[O-])F |
SMILES canonique |
C1=CC(=C(C(=C1)F)N=[N+](C2=C(C=CC=C2F)F)[O-])F |
Synonymes |
Diazene, bis(2,6-difluorophenyl)-1-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


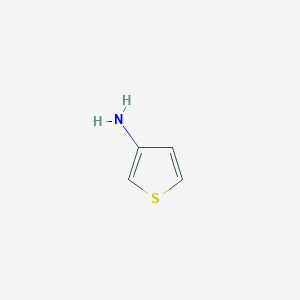
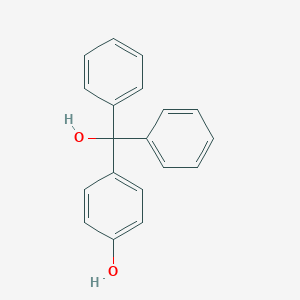
![5-Chloro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B96205.png)
